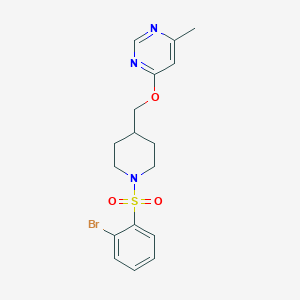

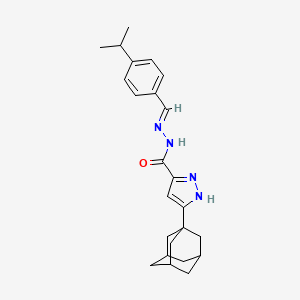

4-cyano-N-(3-cyano-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of closely related benzamide derivatives, including those with a tetrahydrobenzo[b]thiophene moiety, typically involves the structural characterization of different substituents on the benzamide ring. These processes often highlight the order versus disorder and different modes of supramolecular aggregation observed in their crystalline forms (Sagar et al., 2018). Facile synthesis methods have been developed, emphasizing short reaction times, high yields, and environmentally benign procedures (Wang et al., 2014).

Molecular Structure Analysis The molecular structure of similar compounds has been extensively studied using X-ray crystallography, revealing details such as the half-chair conformation of the cyclohexene ring and the planarity of the thiophene ring. These structural analyses provide insights into the molecular conformations and the potential for supramolecular interactions through hydrogen bonding and π-π stacking interactions (Wang et al., 2014).

Chemical Reactions and Properties Compounds with the tetrahydrobenzo[b]thiophene moiety engage in various chemical reactions, leading to the synthesis of heterocyclic derivatives. These reactions are influenced by the reactivity of the cyanoacetamido moiety and the potential for regioselective attack and cyclization, contributing to a diversity of synthesized products with potential antitumor activities (Shams et al., 2010).

Physical Properties Analysis The physical properties, including thermal stability and photochromic behavior, of benzothiophene derivatives, are subjects of interest. These properties are essential for applications in material science, where the stability and reversible photochromic characteristics of these compounds under various conditions are crucial (Uchida et al., 1990).

Chemical Properties Analysis The chemical properties of 4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide and related compounds, such as their reactivity towards different organic reagents and the formation of diverse heterocyclic compounds, are of significant interest. These properties underline the compound's versatility in synthesizing a wide range of heterocyclic derivatives with potential pharmacological activities (Mohareb et al., 2004).

Applications De Recherche Scientifique

- Inhibiteurs de JNK2 et JNK3: Des chercheurs ont identifié ce composé comme un inhibiteur puissant des kinases JNK2 et JNK3 . Ces kinases jouent un rôle crucial dans les voies de signalisation cellulaire, ce qui en fait des cibles intéressantes pour le développement de médicaments. L'inhibition des JNK peut avoir des implications dans le traitement du cancer, les maladies neurodégénératives et l'inflammation.

- Complexes hélicase-nucléase: Le composé présente des effets inhibiteurs sur les hélicases de l'ADN bactérien, les nucléases ou les complexes enzymatiques hélicase-nucléase, y compris les enzymes des familles RecBCD et AddAB . Le ciblage de ces enzymes pourrait conduire à de nouvelles stratégies antibactériennes.

- Activité anti-inflammatoire potentielle: Un composé apparenté avec une structure similaire a montré une énergie de liaison élevée en tant qu'inhibiteur possible de la 5-LOX . La 5-LOX est impliquée dans la biosynthèse des leucotriènes, qui jouent un rôle dans l'inflammation. L'inhibition de la 5-LOX peut avoir des implications thérapeutiques pour les maladies inflammatoires.

- Collection de produits chimiques rares et uniques: Sigma-Aldrich fournit ce composé aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques rares et uniques . Bien que les données analytiques ne soient pas disponibles, sa rareté le rend intrigant pour des études plus approfondies.

Inhibition de la kinase

Inhibition de l'hélicase de l'ADN bactérien

Inhibition de la 5-lipoxygenase (5-LOX)

Études pharmacologiques

Mécanisme D'action

Target of Action

The primary targets of 4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling processes .

Mode of Action

The compound interacts with its targets, JNK2 and JNK3, by inhibiting their activity . X-ray crystallography has revealed a unique binding mode, where the 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction disrupts the normal function of the kinases, leading to their inhibition .

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis . The disruption of this pathway can therefore have significant downstream effects on these processes .

Result of Action

The inhibition of JNK2 and JNK3 kinases by this compound can lead to changes in cellular processes controlled by the MAPK pathway . This includes potential alterations in cell growth, differentiation, and apoptosis . The exact molecular and cellular effects would depend on the specific cellular context and the presence of other signaling molecules .

Propriétés

IUPAC Name |

4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c18-9-11-5-7-12(8-6-11)16(21)20-17-14(10-19)13-3-1-2-4-15(13)22-17/h5-8H,1-4H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYQKCMXYQOLNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)

![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)

![4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2490033.png)

![tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2490045.png)

![4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2490047.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2490048.png)